molecular formula C13H16ClNO2S B1435430 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide CAS No. 1807884-99-6

4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide

Cat. No.: B1435430
CAS No.: 1807884-99-6
M. Wt: 285.79 g/mol
InChI Key: SLSJNGYLOMBFGX-XNTDXEJSSA-N
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Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide include other benzenesulfonamide derivatives such as:

  • 4-Chloro-N-(cyclohexylmethyl)benzenesulfonamide
  • 4-Chloro-N-(cyclohexylmethylidene)benzenesulfonamide
  • 4-Chloro-N-(cyclohexylmethylidene)benzenesulfonamide

These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activity . The

Biological Activity

4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a sulfonamide functional group, which is known for its diverse pharmacological effects, including antibacterial, antitumor, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

The biological activity of sulfonamides often involves their interaction with various biological targets. Specifically, the sulfonamide moiety can mimic p-aminobenzoic acid (PABA), which is a substrate for bacterial dihydropteroate synthase, leading to antibacterial effects. Additionally, compounds with similar structures have been shown to inhibit carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance and facilitating gas exchange in tissues.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Antitumor Activity

Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. For example, a related compound was found to induce apoptosis in MDA-MB-231 breast cancer cells, demonstrating the ability to activate apoptotic pathways significantly . The mechanism may involve the inhibition of specific enzymes that regulate cell survival and proliferation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases. In a study focusing on similar benzenesulfonamides, compounds demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against carbonic anhydrase IX (CA IX), indicating potent enzyme inhibition . This suggests that this compound may also exhibit similar inhibitory effects, contributing to its therapeutic potential.

Table 1: Biological Activity of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
4-Chloro-N-(cyclohexylmethylidene)...AntibacterialTBDOngoing Research
Aryl Thiazolone-BenzenesulfonamidesCA IX Inhibition10.93 - 25.06
4-Aminoethyl-benzenesulfonamidePerfusion PressureTBD

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound may exhibit favorable absorption and distribution characteristics; however, comprehensive pharmacokinetic profiling remains necessary.

Properties

IUPAC Name

(NE)-4-chloro-N-(cyclohexylmethylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h6-11H,1-5H2/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSJNGYLOMBFGX-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide
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Reactant of Route 6
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